N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15704422
InChI: InChI=1S/C17H17N3O7/c1-26-15-4-3-11(7-16(15)27-2)5-6-18-17(21)12-8-13(19(22)23)10-14(9-12)20(24)25/h3-4,7-10H,5-6H2,1-2H3,(H,18,21)
SMILES:
Molecular Formula: C17H17N3O7
Molecular Weight: 375.3 g/mol

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide

CAS No.:

Cat. No.: VC15704422

Molecular Formula: C17H17N3O7

Molecular Weight: 375.3 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide -

Specification

Molecular Formula C17H17N3O7
Molecular Weight 375.3 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide
Standard InChI InChI=1S/C17H17N3O7/c1-26-15-4-3-11(7-16(15)27-2)5-6-18-17(21)12-8-13(19(22)23)10-14(9-12)20(24)25/h3-4,7-10H,5-6H2,1-2H3,(H,18,21)
Standard InChI Key XIXBBUKGJPBSAD-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide features a benzamide core substituted with nitro groups at the 3 and 5 positions. The amide nitrogen is bonded to a 2-(3,4-dimethoxyphenyl)ethyl group, introducing methoxy substituents on the aromatic ring. This structural configuration confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets .

Key Structural Components:

  • Benzamide backbone: Provides a planar aromatic system capable of π-π interactions.

  • Nitro groups: Electron-withdrawing substituents that enhance electrophilic character and potential redox activity.

  • 3,4-Dimethoxyphenethyl chain: Introduces lipophilicity and hydrogen-bonding capacity via methoxy oxygen atoms.

The compound’s IUPAC name systematically describes its structure, ensuring unambiguous identification in scientific literature .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide typically involves a two-step process:

  • Preparation of 3,5-dinitrobenzoyl chloride: Reacting 3,5-dinitrobenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.

  • Amide bond formation: Coupling the acid chloride with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) .

3,5-Dinitrobenzoic acid+SOCI23,5-Dinitrobenzoyl chloride+HCl+SO2\text{3,5-Dinitrobenzoic acid} + \text{SOCI}_2 \rightarrow \text{3,5-Dinitrobenzoyl chloride} + \text{HCl} + \text{SO}_2 3,5-Dinitrobenzoyl chloride+H2N-CH2CH2(3,4diOMe-C6H3)N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide+HCl\text{3,5-Dinitrobenzoyl chloride} + \text{H}_2\text{N-CH}_2\text{CH}_2-(3,4-\text{diOMe-C}_6\text{H}_3) \rightarrow \text{N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide} + \text{HCl}

Optimization and Scalability

Industrial-scale production may employ continuous flow reactors to improve reaction efficiency and yield. Key parameters include:

  • Temperature control: Maintaining 0–5°C during acyl chloride formation to prevent decomposition.

  • Solvent selection: Using tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance reagent solubility.

Table 1 summarizes critical synthesis parameters derived from analogous benzamide preparations .

ParameterOptimal ConditionImpact on Yield
Reaction temperature0–5°C (Step 1); 25°C (Step 2)Maximizes purity
Molar ratio (amine:acyl chloride)1:1.1Prevents diacylation
SolventAnhydrous DCMEnhances coupling efficiency

Physicochemical Properties

Thermal and Solubility Characteristics

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide is a crystalline solid at room temperature. Limited solubility in water (<0.1mg/mL<0.1 \, \text{mg/mL}) contrasts with high solubility in organic solvents like DMSO (>50mg/mL>50 \, \text{mg/mL}), making it suitable for solution-phase reactions .

Spectroscopic Data

  • IR spectroscopy: Strong absorptions at 1650cm1\sim 1650 \, \text{cm}^{-1} (amide C=O stretch) and 1520,1350cm11520,\, 1350 \, \text{cm}^{-1} (asymmetric/symmetric NO2_2 stretches) .

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6_6): δ 8.85 (s, 1H, Ar-H), 8.62 (d, 2H, Ar-H), 6.85 (d, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 3.80 (s, 6H, OCH3_3), 3.65 (t, 2H, CH2_2), 2.90 (t, 2H, CH2_2) .

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